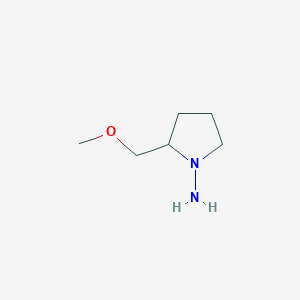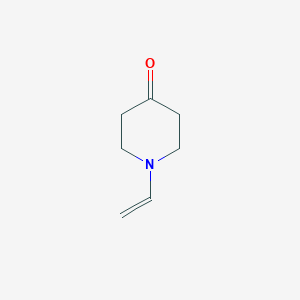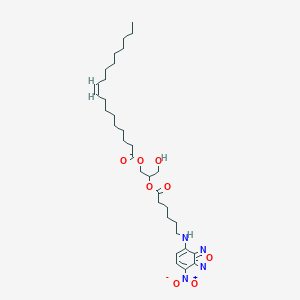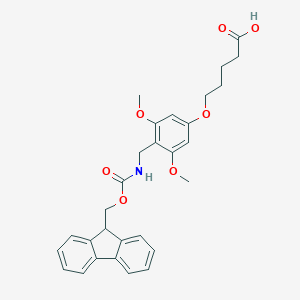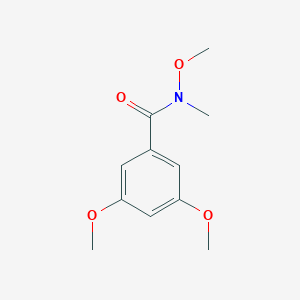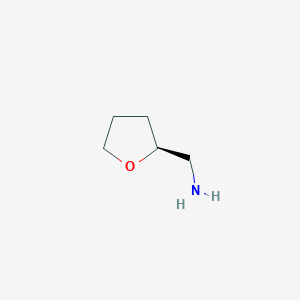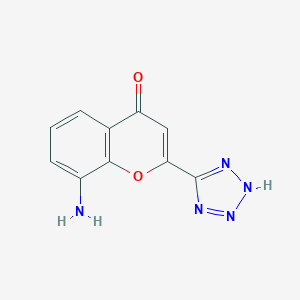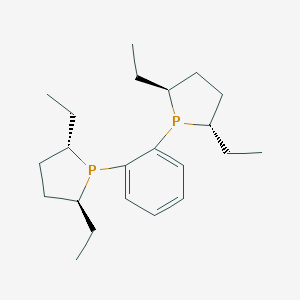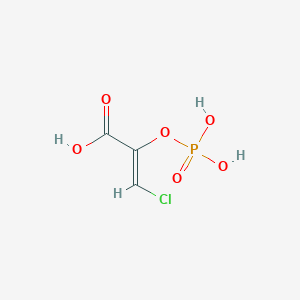
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, commonly known as CPAA, is a phosphonate herbicide that is used to control a wide range of weeds. CPAA is a synthetic compound that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinones in plants.
作用机制
CPAA inhibits the activity of the enzyme (Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. CPAA is effective against both monocotyledonous and dicotyledonous plants.
生化和生理效应
CPAA has been found to have a low toxicity profile in mammals and other non-target organisms. However, studies have shown that CPAA can cause damage to the liver and kidneys in rats when administered at high doses. CPAA has also been found to have a low potential for bioaccumulation in the environment.
实验室实验的优点和局限性
CPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research. CPAA is also effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and biochemistry. However, CPAA has limitations in terms of its potential toxicity to mammals and other non-target organisms, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research on CPAA. One area of interest is the development of new formulations of CPAA that are more effective and have a lower environmental impact. Another area of interest is the study of the molecular mechanisms underlying CPAA's herbicidal properties, which could lead to the development of new herbicides with improved efficacy. Finally, research on the potential health effects of CPAA in humans and other non-target organisms is needed to ensure the safety of its use in agriculture.
合成方法
CPAA can be synthesized through a multistep process starting from ethyl acetoacetate. The first step involves the reaction of ethyl acetoacetate with phosphorus oxychloride to form ethyl 2-chloro-2-(phosphonooxy)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate. Finally, the desired product, CPAA, is obtained through the reaction of ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate with sodium hydroxide.
科学研究应用
CPAA has been extensively studied for its herbicidal properties and its potential use in agriculture. Research has shown that CPAA is effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. CPAA has also been found to have a low toxicity profile, making it a safer alternative to other herbicides.
属性
CAS 编号 |
126582-77-2 |
|---|---|
产品名称 |
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid |
分子式 |
C3H4ClO6P |
分子量 |
202.49 g/mol |
IUPAC 名称 |
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |
InChI 键 |
UAMWGCMNOPAITA-UPHRSURJSA-N |
手性 SMILES |
C(=C(/C(=O)O)\OP(=O)(O)O)\Cl |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
规范 SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
同义词 |
3-chlorophosphoenolpyruvate 3-Cl-PEP phosphoenol-3-chloropyruvate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



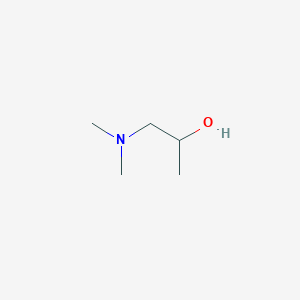
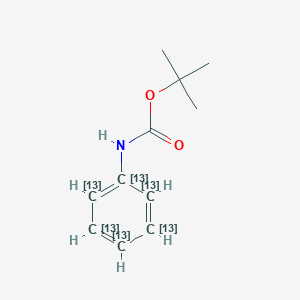
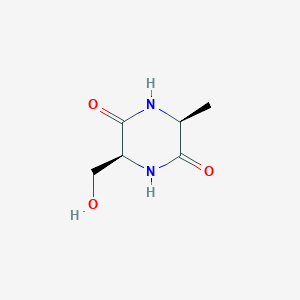

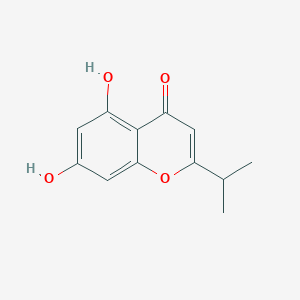
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
